molecular formula C6H9NOS B8698393 (5-(Methylthio)furan-2-yl)methanamine

(5-(Methylthio)furan-2-yl)methanamine

Número de catálogo: B8698393
Peso molecular: 143.21 g/mol
Clave InChI: ZHFAOELZHQSXGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-(Methylthio)furan-2-yl)methanamine is a furan-based methanamine derivative characterized by a methylthio (-SCH₃) substituent at the 5-position of the furan ring. The methylthio group introduces electron-rich properties, which may enhance interactions with biological targets such as enzymes or receptors.

Propiedades

Fórmula molecular

C6H9NOS

Peso molecular

143.21 g/mol

Nombre IUPAC

(5-methylsulfanylfuran-2-yl)methanamine

InChI

InChI=1S/C6H9NOS/c1-9-6-3-2-5(4-7)8-6/h2-3H,4,7H2,1H3

Clave InChI

ZHFAOELZHQSXGA-UHFFFAOYSA-N

SMILES canónico

CSC1=CC=C(O1)CN

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (5-(Methylthio)furan-2-yl)methanamine with structurally analogous compounds, focusing on substituents, synthesis, physicochemical properties, and bioactivity:

Compound Substituent Molecular Weight Synthesis Yield HPLC Purity Melting Point Reported Bioactivity Key References
(5-(Methylthio)furan-2-yl)methanamine -SCH₃ at C5 157.24 g/mol N/A N/A N/A N/A (hypothesized SIRT2 modulation) -
(5-Phenylfuran-2-yl)methanamine derivatives -Ph at C5 ~265–350 g/mol 82–95% 96.6–98.6% 192–254°C SIRT2 inhibition (IC₅₀: <10 µM)
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine -4-MePy at C5 204.27 g/mol 11.1% N/A N/A Anticancer (cell line screening)
[5-(4-Chlorophenyl)furan-2-yl]methanamine -4-ClPh at C5 197.66 g/mol N/A N/A N/A Antimalarial (MMV019918 analogue)
(5-(Morpholin-4-ylmethyl)furan-2-yl)methanamine -Morpholine at C5 196.25 g/mol N/A N/A N/A Improved solubility, CNS drug potential
(Furan-2-yl)methanamine -H at C5 97.12 g/mol 89% 97.0% 162–163°C Antifungal (MIC: 250 µg/mL)

Structural and Functional Analysis

Substituent Effects on Bioactivity: Phenyl Derivatives: Compounds like 4-(5-((3-(4-Cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic Acid (23) exhibit potent SIRT2 inhibition (IC₅₀ <10 µM) due to urea-based substituents enhancing target binding . The phenyl group increases hydrophobicity, improving membrane permeability. Pyridine Derivatives: The introduction of a 4-methylpyridin-3-yl group (e.g., 5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine) introduces aromatic nitrogen, which may facilitate π-stacking interactions in enzyme active sites. However, its low synthesis yield (11.1%) suggests challenges in steric bulk management . Methylthio Group: The -SCH₃ group in the target compound is less electron-withdrawing than halogens (e.g., -Cl in ) but more lipophilic than morpholine derivatives . This balance could optimize both solubility and target engagement.

Synthetic Accessibility :

  • Phenyl and pyridine derivatives are synthesized via Suzuki cross-coupling (yields: 80–95%) , whereas methylthio analogues may require thiol-ene chemistry or nucleophilic substitution, which are less documented in the evidence.
  • Morpholine-containing derivatives (e.g., {5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine ) are synthesized via reductive amination, highlighting the adaptability of furan methanamines to diverse reaction conditions .

Physicochemical Properties :

  • Melting points correlate with substituent polarity; urea derivatives (e.g., compound 23 ) exhibit higher melting points (192–193°C) due to hydrogen bonding , while morpholine derivatives remain liquids at room temperature, favoring formulation flexibility .
  • The methylthio group’s moderate lipophilicity (LogP ~1.5–2.0) may enhance blood-brain barrier penetration compared to polar morpholine derivatives.

Biological Activity Trends: Antimicrobial Activity: Thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl substituents (e.g., compound from ) show antifungal activity (MIC: 250 µg/mL), though less potent than fluconazole. Anticancer Potential: Pyridine and triazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) inhibit MCF-7 cells (IC₅₀: 125 µg/mL) , while SIRT2 inhibitors (phenyl derivatives) are explored for neurodegenerative diseases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.